molecular formula C13H18O4S B12639010 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid CAS No. 919293-81-5

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid

Cat. No.: B12639010
CAS No.: 919293-81-5
M. Wt: 270.35 g/mol
InChI Key: OLVGMBCSHCRZPY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl functional group attached to a carbon atom. The compound is notable for its unique structure, which includes a benzene ring substituted with a sulfonyl group and a butanoic acid moiety. This structure imparts specific chemical properties and reactivity patterns to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of 4-methylbenzene (toluene) to introduce the sulfonyl group, followed by subsequent reactions to build the butanoic acid moiety. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and various organic solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: Similar in structure but lacks the butanoic acid moiety.

    2,3-Dimethylbutanoic acid: Similar in structure but lacks the sulfonyl group.

    Toluene: The parent compound for sulfonation but lacks both the sulfonyl and butanoic acid groups.

Uniqueness

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid is unique due to the combination of the sulfonyl group and the butanoic acid moiety, which imparts distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

919293-81-5

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

2,3-dimethyl-2-(4-methylphenyl)sulfonylbutanoic acid

InChI

InChI=1S/C13H18O4S/c1-9(2)13(4,12(14)15)18(16,17)11-7-5-10(3)6-8-11/h5-9H,1-4H3,(H,14,15)

InChI Key

OLVGMBCSHCRZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C(C)C)C(=O)O

Origin of Product

United States

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